molecular formula C11H13N3O2S B15408595 N-Butyl-7-nitro-1,3-benzothiazol-2-amine CAS No. 820101-15-3

N-Butyl-7-nitro-1,3-benzothiazol-2-amine

Cat. No.: B15408595
CAS No.: 820101-15-3
M. Wt: 251.31 g/mol
InChI Key: CSKIBSCCBPOEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-7-nitro-1,3-benzothiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel targeted therapies. This specialty benzothiazole derivative is designed for research applications focused on oncology and infectious diseases. Benzothiazole scaffolds, particularly 2-aminobenzothiazole derivatives, are recognized for their diverse biological activities and are frequently investigated as core structures for potential anticancer agents . Research indicates that novel 2-aminobenzothiazole compounds can be designed to target key enzymatic pathways involved in cancer proliferation, such as the PI3K/AKT/mTOR signaling network, a frequently disturbed pathway in human cancers . Some derivatives have demonstrated promising anticancer activity in vitro against specific cell lines, including lung (A549) and breast (MCF-7) cancer models, by potentially affecting targets like CDK2, Akt, mTOR, and p42/44 MAPK . Furthermore, 2-aminobenzothiazole-based inhibitors are being explored in the field of anti-virulence strategies to combat antibiotic-resistant bacteria . These compounds are designed to target the highly conserved catalytic and ATP-binding (CA) domain of bacterial histidine kinases, which are crucial regulators of virulence mechanisms in pathogens like Pseudomonas aeruginosa . By inhibiting these kinases, such compounds can potentially reduce bacterial motility and toxin production without exerting direct bactericidal pressure, which may help slow the development of resistance . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for use in non-clinical, experimental settings and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

820101-15-3

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N-butyl-7-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H13N3O2S/c1-2-3-7-12-11-13-8-5-4-6-9(14(15)16)10(8)17-11/h4-6H,2-3,7H2,1H3,(H,12,13)

InChI Key

CSKIBSCCBPOEGK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=C(S1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

N-Butyl-7-nitro-1,3-benzothiazol-2-amine

  • Substituents : Nitro (position 7), n-butyl (exocyclic amine).
  • Key Properties: Electron-withdrawing effect: The nitro group deactivates the aromatic ring, altering electronic distribution and hydrogen-bonding capacity.

Comparisons :

4-Chloro-1,3-benzothiazol-2-amine (4MSH)

  • Substituent: Chlorine (position 4).
  • Binding Affinity : Exhibits moderate PDE-10-A inhibition with a desolvation penalty ranked second in its dataset .
  • Stacking Interactions : Lower vacuum stacking energy (6.66 kcal/mol) compared to nitro-substituted analogues .

6-Methoxy-1,3-benzothiazol-2-amine () Substituent: Methoxy (position 6). Crystal Packing: Methoxy groups participate in intermolecular C–H⋯O and S⋯S interactions, enhancing crystal stability .

6-Ethyl-1,3-benzothiazol-2-amine () Substituent: Ethyl (position 6).

Heterocyclic Analogues

8-Nitroquinoline (4MSN) Structure: Nitro-substituted quinoline. Activity: Higher vacuum stacking interaction (6.90 kcal/mol) than 4-chloro-benzothiazole but lower than top nitrobenzothiazoles . Solubility: Quinoline’s planar structure may reduce solubility compared to benzothiazoles.

N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine ()

  • Structure : Benzoxadiazole core with nitro and methoxyphenyl groups.
  • Electronic Effects : The oxadiazole ring increases electron deficiency compared to benzothiazole, altering binding modes .

Enzymatic Inhibition and Binding Interactions

  • This compound: The nitro group may enhance π-stacking with aromatic residues in enzyme active sites, similar to 8-nitroquinoline . However, the butyl chain could sterically hinder optimal positioning.
  • Riluzole Hybrids () : Benzothiazole-propargylamine hybrids exhibit MAO-B inhibition and neuroprotection. The nitro group in the target compound may reduce MAO-B affinity compared to propargylamine but improve oxidative stability .

Blood-Brain Barrier (BBB) Permeability

  • CNS-MPO Scores : Riluzole hybrids with benzothiazole cores achieve CNS-MPO ≥4, indicating favorable BBB penetration . The nitro group in this compound may lower permeability, but the butyl chain could compensate by increasing lipophilicity.

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent(s) Stacking Energy (kcal/mol) Desolvation Penalty Rank logP (Predicted)
This compound 7-NO₂, N-butyl N/A N/A ~2.5*
4-Chloro-1,3-benzothiazol-2-amine 4-Cl 6.66 2 ~1.8
8-Nitroquinoline 8-NO₂ 6.90 3 ~1.2
6-Methoxy-1,3-benzothiazol-2-amine 6-OCH₃ N/A N/A ~1.0

*Estimated using fragment-based methods.

Table 2: Pharmacokinetic Comparison

Compound BBB Penetration (CNS-MPO) Metabolic Stability Key Interactions
This compound ~3.5* Moderate Nitro (H-bond acceptor), Butyl (hydrophobic)
Riluzole Hybrids ≥4 High Propargylamine (MAO-B inhibition)
4-Chloro-1,3-benzothiazol-2-amine N/A Low Chlorine (halogen bonding)

Q & A

What are the methodological considerations for synthesizing N-Butyl-7-nitro-1,3-benzothiazol-2-amine with high yield and purity?

Level : Basic
Answer :
The synthesis typically involves sequential nitration and alkylation of the benzothiazole core. Key steps include:

  • Nitration : Introduce the nitro group at the 7-position using a nitric acid-sulfuric acid mixture under controlled temperature (0–5°C) to minimize side reactions .
  • Alkylation : React the intermediate with n-butyl bromide or iodide in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to install the N-butyl group. Microwave-assisted synthesis can enhance reaction efficiency (e.g., 60–80°C, 30–60 minutes) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor progress via TLC and confirm purity using HPLC or NMR .

How do structural modifications (e.g., nitro position, alkyl chain length) influence the biological activity of this compound?

Level : Advanced
Answer :
Structural-activity relationships (SAR) reveal:

  • Nitro Group : The 7-nitro substituent enhances electron-withdrawing effects, stabilizing the benzothiazole ring and improving interactions with biological targets (e.g., enzyme active sites) .
  • N-Alkyl Chain : Butyl chains balance lipophilicity and solubility, optimizing cell membrane permeability. Shorter chains (methyl) reduce bioavailability, while longer chains (hexyl) may increase cytotoxicity .
  • Comparative Data : Analogues like N-benzyl-5,6-dimethyl derivatives show altered antimicrobial potency due to steric effects, highlighting the need for molecular docking studies to predict binding affinities .

What advanced techniques are recommended for resolving crystallographic ambiguities in this compound?

Level : Advanced
Answer :

  • Single-Crystal X-Ray Diffraction : Use SHELX programs (SHELXL for refinement) to determine bond lengths/angles and hydrogen-bonding networks. Low-temperature data collection (e.g., 173 K) minimizes thermal motion artifacts .
  • Twinning Analysis : For centrosymmetric ambiguities, apply Flack’s x parameter to assess enantiopolarity, avoiding false chirality assignments common in near-symmetric structures .
  • Validation Tools : Cross-check results with the Cambridge Structural Database (CSD) to compare packing motifs and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

How can researchers address contradictions in reported bioactivity data for this compound?

Level : Advanced
Answer :

  • Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values against MCF-7 cells may arise from variations in serum concentration or passage number .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, as unstable metabolites (e.g., nitro-reduction products) can skew bioactivity results .
  • Data Harmonization : Apply multivariate statistical analysis (e.g., PCA) to identify outliers and confounding variables across studies .

What methodologies are critical for evaluating the pharmacokinetic properties of this compound?

Level : Advanced
Answer :

  • In Vitro ADME :
    • Solubility : Use shake-flask method with PBS (pH 7.4) and simulated biological fluids.
    • Permeability : Caco-2 cell monolayers assess intestinal absorption potential .
    • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
  • In Vivo Profiling : Radiolabeled compound tracking in rodent models quantifies bioavailability and tissue distribution. LC-MS/MS detects metabolites in plasma .

What strategies optimize the compound’s stability under varying environmental conditions?

Level : Basic
Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) across pH 1–10. Nitro groups are prone to reduction in acidic conditions; buffered formulations (pH 6–8) enhance stability .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation. Add antioxidants (e.g., BHT) for long-term storage .

How can computational tools aid in designing derivatives with enhanced target selectivity?

Level : Advanced
Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with bacterial DNA gyrase) to identify key binding residues. Modify the butyl chain or nitro group to improve van der Waals contacts .
  • QSAR Modeling : Train models on datasets of benzothiazole analogues to predict logP, pIC₅₀, and toxicity. Open-source tools like SwissADME validate drug-likeness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.